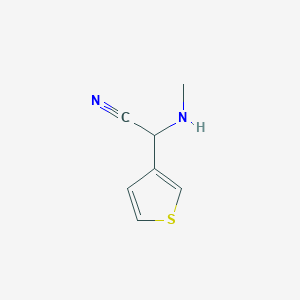
3-Thiopheneacetonitrile, alpha-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiopheneacetonitrile, alpha-(methylamino)- is an organic compound that belongs to the class of nitriles It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acetonitrile group with an alpha-(methylamino) substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiopheneacetonitrile, alpha-(methylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a sulfur-containing heterocycle.
Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using a halogenated acetonitrile derivative.
Alpha-(Methylamino) Substitution: The alpha position is functionalized with a methylamino group through a nucleophilic substitution reaction, typically using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: Industrial methods often include advanced purification techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
3-Thiopheneacetonitrile, alpha-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
3-Thiopheneacetonitrile, alpha-(methylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Thiopheneacetonitrile, alpha-(methylamino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alpha-(methylamino) group can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Thiopheneacetonitrile: Lacks the alpha-(methylamino) substitution, which may reduce its biological activity.
2-Thiopheneacetonitrile: The nitrile group is positioned differently, affecting its reactivity and applications.
3-Thiopheneacetaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties and uses.
Uniqueness
3-Thiopheneacetonitrile, alpha-(methylamino)- is unique due to the presence of both the nitrile and alpha-(methylamino) groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
1152577-96-2 |
|---|---|
分子式 |
C7H8N2S |
分子量 |
152.22 g/mol |
IUPAC名 |
2-(methylamino)-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7,9H,1H3 |
InChIキー |
PANHCDCSPOUFAC-UHFFFAOYSA-N |
正規SMILES |
CNC(C#N)C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)
![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)
![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)
![4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B12128115.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)

![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)


![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
